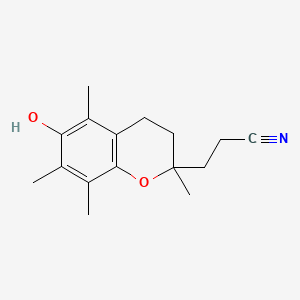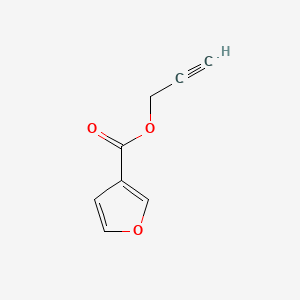
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin. β-cyclodextrin itself is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. The modification involves the introduction of ethyl groups at the 2 and 3 positions and tert-butyldimethylsilyl groups at the 6 position of the glucose units. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of β-cyclodextrin are first protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This step selectively protects the 6-hydroxyl groups.
Ethylation: The protected β-cyclodextrin is then subjected to ethylation using ethyl iodide (EtI) in the presence of a strong base like sodium hydride (NaH). This step introduces ethyl groups at the 2 and 3 positions.
Deprotection: Finally, the tert-butyldimethylsilyl groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin can undergo various chemical reactions, including:
Substitution Reactions: The ethyl and tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the substituents.
Complexation: It can form inclusion complexes with various guest molecules, which is a characteristic property of cyclodextrins.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while complexation reactions result in the formation of inclusion complexes with guest molecules.
Aplicaciones Científicas De Investigación
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has a wide range of scientific research applications:
Chemistry: It is used as a chiral selector in chromatography for the separation of enantiomers. Its ability to form inclusion complexes makes it valuable in host-guest chemistry studies.
Biology: The compound is used to enhance the solubility and stability of hydrophobic drugs, making it useful in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with various substances.
Mecanismo De Acción
The mechanism of action of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin primarily involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is exploited in drug delivery systems to improve the bioavailability of hydrophobic drugs. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.
Comparación Con Compuestos Similares
Similar Compounds
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin: This compound has methyl groups at the 2, 3, and 6 positions of the glucose units.
Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin: Similar to the compound but with methyl groups instead of ethyl groups at the 2 and 3 positions.
Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin: This compound has ethyl groups at the 2, 3, and 6 positions of the glucose units.
Uniqueness
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin is unique due to the specific combination of ethyl and tert-butyldimethylsilyl groups. This modification enhances its ability to form stable inclusion complexes and improves its solubility and stability compared to other cyclodextrin derivatives. Its unique chemical properties make it particularly valuable in applications requiring enhanced solubility and stability of hydrophobic molecules.
Propiedades
Número CAS |
183498-07-9 |
|---|---|
Fórmula molecular |
C112H224O35Si7 |
Peso molecular |
2327.584 |
InChI |
InChI=1S/C112H224O35Si7/c1-50-113-85-78-71(64-127-148(36,37)106(15,16)17)134-99(92(85)120-57-8)142-79-72(65-128-149(38,39)107(18,19)20)136-101(94(122-59-10)86(79)114-51-2)144-81-74(67-130-151(42,43)109(24,25)26)138-103(96(124-61-12)88(81)116-53-4)146-83-76(69-132-153(46,47)111(30,31)32)140-105(98(126-63-14)90(83)118-55-6)147-84-77(70-133-154(48,49)112(33,34)35)139-104(97(125-62-13)91(84)119-56-7)145-82-75(68-131-152(44,45)110(27,28)29)137-102(95(123-60-11)89(82)117-54-5)143-80-73(66-129-150(40,41)108(21,22)23)135-100(141-78)93(121-58-9)87(80)115-52-3/h71-105H,50-70H2,1-49H3 |
Clave InChI |
YWJVRWNASWFZDF-UHFFFAOYSA-N |
SMILES |
CCOC1C2C(OC(C1OCC)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Sinónimos |
6A,6B,6C,6D,6E,6F,6G-Heptakis-O-[(1,1-dimethylethyl)dimethylsilyl]-2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G-tetradeca-O-ethyl-β-cyclodextrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


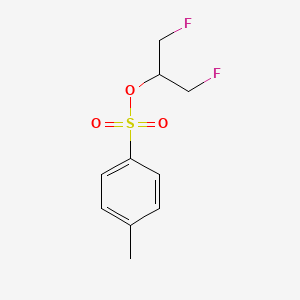
![(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570835.png)

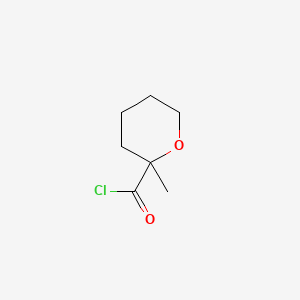
![1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose](/img/structure/B570842.png)
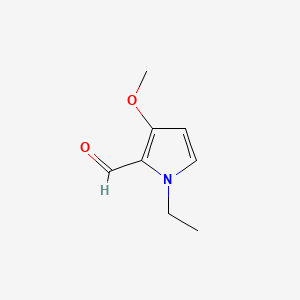
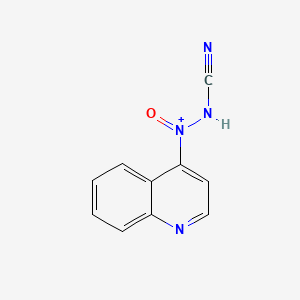
![[1,1-Biphenyl]-2,3-diol,4-methyl-](/img/structure/B570851.png)
